molecular formula C11H19NO2S2 B2953330 3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate CAS No. 328009-66-1

3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate

Cat. No.: B2953330
CAS No.: 328009-66-1
M. Wt: 261.4
InChI Key: SKFOBGYQOHFYGJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate is a chemical compound with the molecular formula C11H19NO2S2 and a molecular weight of 261.4 g/mol . It is known for its unique structure, which includes a morpholine ring and a carbodithioate group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate is utilized in various scientific research fields, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate typically involves the reaction of 3,3-dimethyl-2-oxobutyl chloride with morpholine-4-carbodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the reactants are combined in large-scale reactors under optimized conditions to maximize yield and purity. The process is carefully monitored to ensure consistent quality and to meet the specific requirements of various applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbodithioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a morpholine ring and a carbodithioate group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific research applications where other compounds may not be as effective .

Properties

IUPAC Name

(3,3-dimethyl-2-oxobutyl) morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S2/c1-11(2,3)9(13)8-16-10(15)12-4-6-14-7-5-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFOBGYQOHFYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC(=S)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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